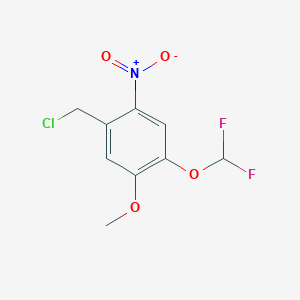
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethoxy, methoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivativeThe nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or difluoromethoxy derivatives.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
科学研究应用
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can generate reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(Chloromethyl)-4-(difluoromethoxy)-2-nitrobenzene: Similar structure but without the methoxy group, leading to different chemical properties.
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxybenzene:
Uniqueness
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring creates a compound with versatile reactivity, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO4/c1-16-7-2-5(4-10)6(13(14)15)3-8(7)17-9(11)12/h2-3,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDFVLPXQZRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
methanone](/img/structure/B2689780.png)
![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)
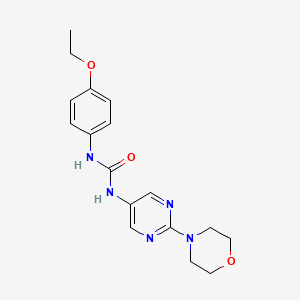
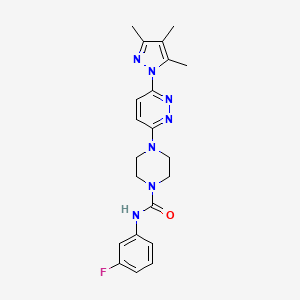
![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)
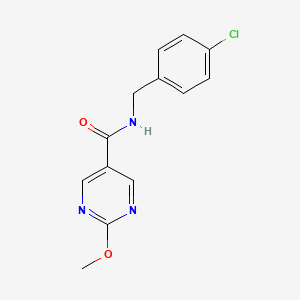
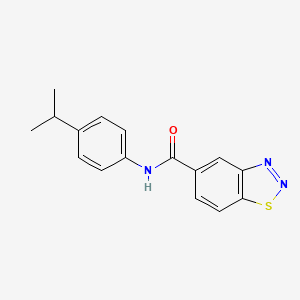
![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)
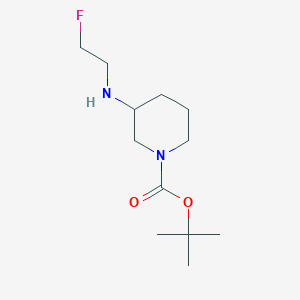
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
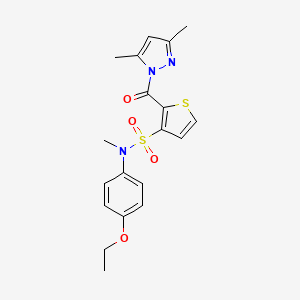
![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)
